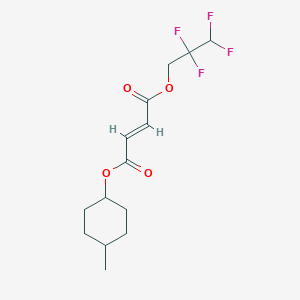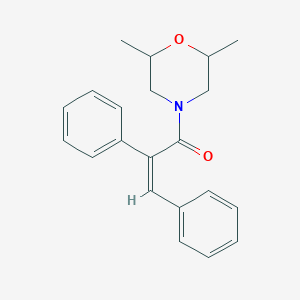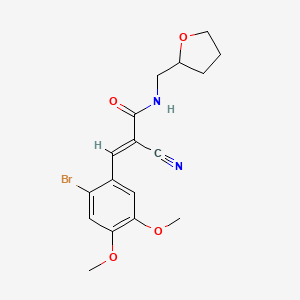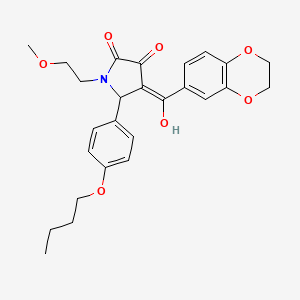![molecular formula C16H10ClN3S B5378356 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378356.png)
3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a pyrazolopyrimidine derivative that has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also has anti-inflammatory effects and can reduce the production of inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential to target multiple diseases. This compound has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a versatile compound for research. However, one limitation of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine. One area of interest is the development of new drug candidates based on this compound. Researchers are also interested in exploring the potential of this compound in treating neurological disorders. Additionally, there is a need for further studies to understand the mechanism of action of this compound and its potential applications in other areas of research.
In conclusion, 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a promising compound for drug development with potential applications in various areas of research. Its anticancer, anti-inflammatory, and antiviral properties make it a versatile compound for scientific studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating neurological disorders and other diseases.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3-chlorophenyl hydrazine with 3-thienyl-2-propyn-1-ol in the presence of a base. This reaction results in the formation of 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine. The purity of the compound can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c17-13-3-1-2-11(8-13)14-9-19-20-15(4-6-18-16(14)20)12-5-7-21-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOAJYPFMKAMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3N=CC=C(N3N=C2)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)

![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)
![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)

